molecular formula C18H21ClN6 B11302294 N~4~-(4-chlorophenyl)-N~6~-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11302294
M. Wt: 356.9 g/mol
InChI Key: VSLSWAARNGGOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties. The compound’s structure features a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-chlorophenyl group at the N4 position, a cyclohexyl group at the N6 position, and a methyl group at the 1 position.

Preparation Methods

The synthesis of N4-(4-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through various synthetic routes. One common method involves the use of one-pot multicomponent reactions. For instance, the reaction of 7, 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile under conventional or green conditions yields the desired pyrazolo[3,4-d]pyrimidine derivatives . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, in the presence of a base like potassium carbonate.

Chemical Reactions Analysis

N4-(4-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives.

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) family . By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways involved in cell proliferation, differentiation, and survival. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

N4-(4-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N4-(4-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H21ClN6/c1-25-17-15(11-20-25)16(21-14-9-7-12(19)8-10-14)23-18(24-17)22-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,21,22,23,24)

InChI Key

VSLSWAARNGGOLD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4CCCCC4

Origin of Product

United States

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